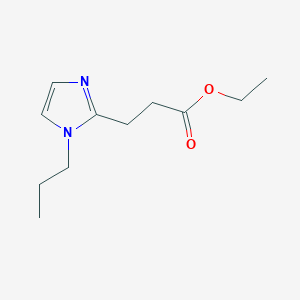
2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol
Übersicht
Beschreibung
“2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol” is a chemical compound with the CAS Number: 1178822-45-1 . It has a molecular weight of 223.07 and its IUPAC name is 2-(2,4-dichloro-5-fluorophenyl)-2-propanol .
Molecular Structure Analysis
The InChI code for “2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol” is 1S/C9H9Cl2FO/c1-9(2,13)5-3-8(12)7(11)4-6(5)10/h3-4,13H,1-2H3 .Physical And Chemical Properties Analysis
“2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
I have found several scientific studies related to 2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol. Below is a comprehensive analysis focusing on unique applications derived from these studies:
Anti-inflammatory Applications
This compound has been studied for its potential anti-inflammatory effects. Research suggests that derivatives of this compound may be effective in reducing inflammation, which could have implications for treating conditions like arthritis or other inflammatory diseases .
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of this compound. It has been tested against a variety of microbial strains and could be used in developing new antimicrobial agents to combat infections .
Analgesic Properties
Research has also explored the analgesic (pain-relieving) properties of this chemical. It could potentially be used in pain management, particularly if it can be shown to have fewer side effects than existing analgesics .
Synthesis of Triazolothiadiazoles
The compound serves as a precursor in the synthesis of triazolothiadiazoles, which are a class of heterocyclic compounds with various pharmaceutical applications, including as anticonvulsants and muscle relaxants .
Cyclocondensation Reactions
It is used in cyclocondensation reactions with different acids to produce new compounds with potential biological activities .
Characterization and Analysis
The compound is used in studies for the characterization and analysis of new chemical entities, which is crucial for understanding their properties and potential applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2FO/c1-9(2,13)5-3-8(12)7(11)4-6(5)10/h3-4,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWSGBBIYHDEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1Cl)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine](/img/structure/B1528508.png)
![8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B1528512.png)


![5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1528516.png)





![3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid](/img/structure/B1528526.png)